(2S)-2-fluoropropanamide
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Overview
Description
(2S)-2-Fluoropropanamide is an organic compound characterized by the presence of a fluorine atom attached to the second carbon of a propanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-fluoropropanamide typically involves the fluorination of a suitable precursor. One common method is the fluorination of (2S)-2-hydroxypropanamide using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and safety of the fluorination process, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-Fluoropropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of (2S)-2-fluoropropanoic acid.
Reduction: Formation of (2S)-2-fluoropropylamine.
Substitution: Formation of various substituted propanamides depending on the nucleophile used.
Scientific Research Applications
(2S)-2-Fluoropropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atom can influence the biological activity of the compound.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-fluoropropanamide involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes or receptors. This can result in the modulation of biological pathways, making it a valuable tool in medicinal chemistry for the development of therapeutic agents.
Comparison with Similar Compounds
(2S)-2-Hydroxypropanamide: The precursor to (2S)-2-fluoropropanamide, lacking the fluorine atom.
(2S)-2-Chloropropanamide: Similar structure with a chlorine atom instead of fluorine.
(2S)-2-Bromopropanamide: Similar structure with a bromine atom instead of fluorine.
Comparison: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various applications.
Properties
IUPAC Name |
(2S)-2-fluoropropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6FNO/c1-2(4)3(5)6/h2H,1H3,(H2,5,6)/t2-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEYCTOVBPSNBP-REOHCLBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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